molecular formula C17H28O2Se B14438476 1-Methoxy-2-(phenylselanyl)decan-3-OL CAS No. 74824-97-8

1-Methoxy-2-(phenylselanyl)decan-3-OL

Katalognummer: B14438476
CAS-Nummer: 74824-97-8
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: VRHFRRHXBSNZJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-2-(phenylselanyl)decan-3-OL is an organic compound that belongs to the class of alcohols It features a methoxy group, a phenylselanyl group, and a hydroxyl group attached to a decane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-(phenylselanyl)decan-3-OL typically involves the reaction of a decane derivative with phenylselenol and methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps, such as distillation or chromatography, to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxy-2-(phenylselanyl)decan-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The phenylselanyl group can be reduced to a selenol group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of selenols.

    Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-2-(phenylselanyl)decan-3-OL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Methoxy-2-(phenylselanyl)decan-3-OL involves its interaction with molecular targets and pathways within biological systems. The phenylselanyl group can interact with cellular components, leading to various biological effects. The hydroxyl and methoxy groups may also contribute to its activity by participating in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methoxy-2-(phenylthio)decan-3-OL: Similar structure but with a sulfur atom instead of selenium.

    1-Methoxy-2-(phenylselanyl)octan-3-OL: Shorter carbon chain.

    1-Methoxy-2-(phenylselanyl)decan-2-OL: Different position of the hydroxyl group.

Uniqueness

1-Methoxy-2-(phenylselanyl)decan-3-OL is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties compared to similar compounds with sulfur or different chain lengths.

Eigenschaften

CAS-Nummer

74824-97-8

Molekularformel

C17H28O2Se

Molekulargewicht

343.4 g/mol

IUPAC-Name

1-methoxy-2-phenylselanyldecan-3-ol

InChI

InChI=1S/C17H28O2Se/c1-3-4-5-6-10-13-16(18)17(14-19-2)20-15-11-8-7-9-12-15/h7-9,11-12,16-18H,3-6,10,13-14H2,1-2H3

InChI-Schlüssel

VRHFRRHXBSNZJW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(C(COC)[Se]C1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.